5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole
Overview
Description
5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole is a useful research compound. Its molecular formula is C14H17BrN2 and its molecular weight is 293.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Reactions and Compounds
- A study by Aghazadeh et al. (2011) investigated the reaction of a similar compound, (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole, with pentane-2,4-dione, yielding two compounds through protonation and nucleophilic addition processes (Aghazadeh et al., 2011).
Ligand Binding and Synthesis
- Egle et al. (2003) described the preparation of (R)-3-(N-methylpyrrolidin-2-ylmethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives, studying their structure-activity relationship as high affinity human 5-HT(1B/1D) ligands (Egle et al., 2003).
Crystal Structure Analysis
- The crystal structure of a closely related compound, 3-(1-methylpyrrolidin-2-ylidene)-3H-indole, was analyzed by Helliwell et al. (2009), focusing on its planar nature and π-stacked columns in the crystal, linked by hydrogen bonds (Helliwell et al., 2009).
Synthesis of Key Intermediates
- Shashikumar et al. (2010) developed an improved process for synthesizing a similar compound, 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, which is a key intermediate in the synthesis of migraine medication (Shashikumar et al., 2010).
Antimicrobial Activity
- Mageed et al. (2021) explored the antimicrobial activity of heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1H-indole, highlighting their potential pharmaceutical applications (Mageed et al., 2021).
Inhibitors and Antagonists
- Renton et al. (2011) synthesized and evaluated 1,5-disubstituted indole derivatives as inhibitors of human nitric oxide synthase, with some showing significant selectivity over other isoforms (Renton et al., 2011).
Properties
IUPAC Name |
5-bromo-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2/c1-17-6-2-3-12(17)7-10-9-16-14-5-4-11(15)8-13(10)14/h4-5,8-9,12,16H,2-3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXOJXALBTZEFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573598, DTXSID50869927 | |
Record name | 5-Bromo-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERAPP_49280 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50869927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312949-16-9 | |
Record name | 5-Bromo-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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